Gemigliptin (formerly known as LC15-0444) is a synthetically derived organic compound belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of molecules. [] Gemigliptin has gained significant attention in scientific research due to its ability to inhibit the enzymatic activity of DPP-4, a serine protease that plays a crucial role in regulating glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [] While clinically used as an antidiabetic agent for type 2 diabetes, Gemigliptin's biological activity has prompted investigations into its potential roles in various other physiological and pathological processes. [, , ]
Gemigliptin exerts its primary biological activity by acting as a competitive, reversible, and highly selective inhibitor of the DPP-4 enzyme. [] It exhibits a fast association and slow dissociation kinetic profile, distinguishing its interaction with DPP-4 from other DPP-4 inhibitors like Sitagliptin (fast on and fast off rate) and Vildagliptin (slow on and slow off rate). [] By inhibiting DPP-4, Gemigliptin prevents the degradation of incretin hormones, GLP-1 and GIP, resulting in increased levels of these hormones in the circulation. [] The elevated incretin hormone levels stimulate glucose-dependent insulin secretion from pancreatic beta-cells, suppress glucagon release from pancreatic alpha-cells, and contribute to improved glycemic control, particularly in the postprandial state. [, , ]
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6